molecular formula C7H7N3O2 B1202270 2,6-Pyridinedicarboxamide CAS No. 4663-97-2

2,6-Pyridinedicarboxamide

Cat. No.: B1202270
CAS No.: 4663-97-2
M. Wt: 165.15 g/mol
InChI Key: UUVCRNTVNKTNRK-UHFFFAOYSA-N
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Description

2,6-Pyridinedicarboxamide (2,6-PDCA) is a versatile compound with a wide range of applications in scientific research. It is a heterocyclic amide and a member of the pyridine family, and is used as a building block for the synthesis of a variety of molecules, including those found in pharmaceuticals, agrochemicals, and other materials. 2,6-PDCA is also used in biochemical and physiological studies due to its ability to interact with proteins, enzymes, and other biomolecules.

Scientific Research Applications

  • Synthesis and Characterization for Drug Development : 2,6-Pyridinedicarboxamide derivatives have been synthesized and characterized for potential drug development applications. Techniques such as infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), ultraviolet spectrum (UV), fluorescence, and X-ray single crystal diffraction have been used to understand their structures and optical properties, which are essential in studying structure-activity relationships and developing new drugs and analytical methods (Li et al., 2014).

  • Structural Studies and Hydrogen Bonding : Research on the structural properties of this compound, particularly its hydrogen bonding behavior, has been conducted. This includes exploration in both solid state and solution, leading to the discovery of a strong hydrogen bonding network. These insights are crucial for understanding its interactions and potential applications (Marlin et al., 2000).

  • Antitubercular Activity : Some derivatives of this compound have been tested for antitubercular activity against Mycobacterium tuberculosis, showing moderate effectiveness. Such studies contribute to the development of new treatments for tuberculosis (Amini et al., 2008).

  • Lanthanide Template Synthesis : The compound has been used in the lanthanide template synthesis of complex structures like molecular trefoil knots. This demonstrates its role in advanced molecular design and synthesis (Ayme et al., 2014).

  • Enzyme Inhibitory Activity : Novel derivatives of this compound have shown enzyme inhibitory activity, particularly against carbonic anhydrase and cholinesterase. This suggests potential applications in therapeutic drugs (Stellenboom et al., 2019).

Mechanism of Action

Target of Action

Pyridine-2,6-dicarboxamide, also known as 2,6-Pyridinedicarboxamide, has been found to interact with several targets. It has been reported to bind divalent metal cations such as copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile . It also shows noteworthy roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .

Mode of Action

The interaction of pyridine-2,6-dicarboxamide with its targets involves the formation of complexes. For instance, in an acetonitrile:water mixture (9:1 v/v), the compound interacts only with copper (II) and nickel (II) cations, forming complexes of 1:1 stoichiometry . The introduction of bulky, nitrogen donor atom bearing pendant groups can influence the coordination mode of pyridine-2,6-dicarboxamides .

Biochemical Pathways

Pyridine-2,6-dicarboxamide has been found to play a role in various biochemical pathways. It has been reported to have noteworthy roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications . .

Result of Action

The molecular and cellular effects of pyridine-2,6-dicarboxamide’s action are largely dependent on its targets. For instance, its ability to bind divalent metal cations suggests that it may influence metal ion homeostasis within cells . Additionally, its roles in coordination chemistry and catalytic organic transformations suggest that it may influence various cellular processes .

Action Environment

The action of pyridine-2,6-dicarboxamide can be influenced by environmental factors. For example, the compound’s interaction with its targets can be influenced by the presence of certain solvents, such as acetonitrile . Additionally, the introduction of bulky, nitrogen donor atom bearing pendant groups can influence the coordination mode of pyridine-2,6-dicarboxamide .

Safety and Hazards

2,6-Pyridinedicarboxamide has hazard statements H315 - H319 - H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The introduction of 2,6-Pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes is an attractive way to study structure–property relationships . Future research may focus on the development of self-healing materials .

Biochemical Analysis

Biochemical Properties

2,6-Pyridinedicarboxamide plays a significant role in biochemical reactions due to its ability to form coordination complexes with transition metals such as copper (Cu2+) and nickel (Ni2+) . These complexes are involved in various enzymatic reactions and can influence the activity of enzymes and proteins. For instance, this compound can act as a ligand, stabilizing the active sites of metalloenzymes and facilitating catalytic processes . The interactions between this compound and biomolecules are primarily based on coordination bonds, where the nitrogen and oxygen atoms of the carboxamide groups bind to metal ions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with metal ions and forming coordination complexes . These complexes can modulate the activity of metalloproteins and enzymes, leading to changes in cellular functions. For example, the coordination of this compound with iron (Fe3+) can enhance the self-healing properties of polymers, mimicking the behavior of biological tissues . Additionally, this compound can induce apoptosis in cells by facilitating chloride anion transport .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable coordination complexes with transition metals. These complexes can act as catalysts or inhibitors in biochemical reactions . The binding interactions between this compound and metal ions are crucial for its function. For instance, the compound can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable chelates that can modulate enzyme activity . This coordination can lead to enzyme inhibition or activation, depending on the specific metal ion and the enzyme involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound exhibits good thermal stability, which is beneficial for long-term studies . Its stability can be influenced by environmental factors such as pH and temperature. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that the compound can maintain its activity in various conditions, making it suitable for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular functions by stabilizing metalloproteins and enzymes . At high doses, it may exhibit toxic effects, leading to cellular damage and apoptosis . The threshold effects of this compound depend on the specific animal model and the route of administration. Studies have shown that the compound can be safely used at controlled dosages, but caution is required to avoid adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by modulating the activity of metalloenzymes involved in key biochemical processes . For example, this compound can act as a cofactor for enzymes involved in oxidative stress responses, enhancing their activity and protecting cells from damage . Additionally, the compound can affect metabolite levels by stabilizing enzyme-substrate complexes and facilitating catalytic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its ability to form coordination complexes with metal ions .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound can be localized to the mitochondria, where it participates in oxidative stress responses and energy metabolism . The targeting of this compound to specific subcellular locations is crucial for its function and activity .

Properties

IUPAC Name

pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVCRNTVNKTNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357532
Record name 2,6-Pyridinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4663-97-2
Record name 2,6-Pyridinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4663-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Pyridinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Pyridinedicarboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2,6-Pyridinedicarboxamide has the molecular formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol.

A: Yes, studies frequently employ FTIR, NMR (¹H and ¹³C), UV-Vis, and EPR spectroscopy to characterize this compound, its derivatives, and corresponding metal complexes. [, , , , , , , , , , , , , , , ]

A: Studies show that this compound derivatives incorporated into polyurethane urea chains exhibit improved thermal stability compared to conventional polyurethanes, as demonstrated by TGA analysis. [] Additionally, research indicates that the stability and redox function of this compound-based quinonediimine ligands can be modulated by complexation with palladium complexes. [, ]

A: this compound derivatives have shown promise as dopants in perovskite solar cells, enhancing crystallinity and passivating grain boundaries, leading to improved efficiency and durability even in air-processed devices. [] Moreover, incorporating this compound units into polymers as cross-linkers with Fe(III) coordination complexes results in unique mechanical and self-healing properties. []

A: Research suggests that incorporating chiral 1-phenylethyl groups into this compound leads to the formation of enantiomerically pure lanthanide complexes. [, , ] These chiral complexes exhibit circularly polarized luminescence (CPL), making them potentially useful as chiral probes for studying biomolecules. [, , ]

A: Discrete, high-nuclearity copper(II) complexes incorporating this compound-based ligands demonstrate excellent catalytic activity and selectivity in the oxidative polymerization of 2,6-dimethylphenol at ambient temperature. [] These complexes act as heterogeneous catalysts and are easily recyclable. The catalytic efficiency is attributed to their unique structural characteristics and the cooperative or electron-transfer processes facilitated by the multicopper centers. []

A: A trefoil knot synthesized from a this compound oligomer, using a lanthanide(III) ion template and ring-closing metathesis, shows promising results as an asymmetric catalyst in Mukaiyama aldol reactions, achieving high enantioselectivities. [] This highlights the potential of using topologically complex this compound-based structures in enantioselective synthesis. []

A: Yes, DFT calculations have been crucial in investigating the structure-activity relationship of high-valence Ni(III)-halogen complexes bearing this compound ligands in oxidative fluorination reactions. [] These calculations provide insights into the reaction mechanisms and oxidizing abilities of these complexes, explaining the observed experimental results. []

A: DFT calculations reveal that C-H bond activation by high-valence Ni(III)-halogen complexes with this compound ligands proceeds through a hydrogen atom transfer (HAT) mechanism. [] Furthermore, the influence of additives, like AgF, on the reaction pathway and the role of cooperative oxidation mechanisms involving multiple nickel complexes have been elucidated. []

A: Research on nickel(II) complexes chelated by various N,N′-bis(2,6-R-phenyl)-2,6-pyridinedicarboxamides demonstrates the impact of modifying the R substituent on the ligand. [] Changes in the steric and electronic properties of R significantly influence the catalytic activity and selectivity of these complexes in ethylene oligomerization reactions. []

A: Studies show that incorporating outer-sphere heterocyclic groups (pyridine, pyrimidine, or quinoline) into this compound ligands leads to the formation of intramolecular hydrogen bonds with coordinating anions in Cu(II) complexes. [] These interactions significantly influence the electrochemical properties and reactivity of the complexes. []

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